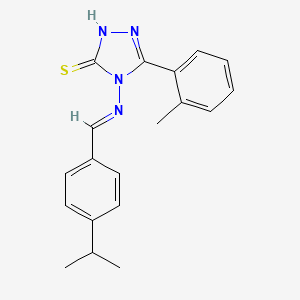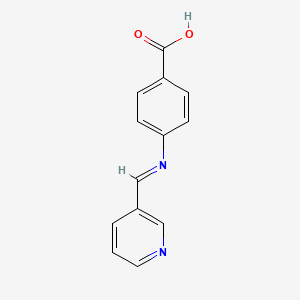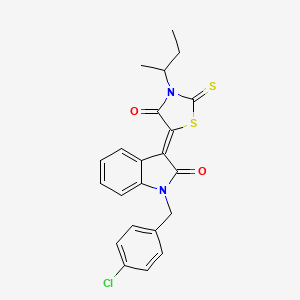![molecular formula C22H28 B11967022 Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene CAS No. 5698-88-4](/img/structure/B11967022.png)
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[142223,6]docosa-3,4,5,16,18,19-hexaene is a complex organic compound with the molecular formula C22H28 It is characterized by its unique tricyclic structure, which includes multiple fused rings and double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. These reactions help in constructing the complex tricyclic framework of the compound. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may enable scalable production methods in the future.
化学反応の分析
Types of Reactions
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
科学的研究の応用
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene has several scientific research applications, including:
Chemistry: Used as a model compound to study complex tricyclic structures and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.
類似化合物との比較
Similar Compounds
Tricyclo[4.3.1.03,7]decane: Known for its cage-like structure and found in various natural products.
Bicyclo[2.2.2]octane: A simpler tricyclic compound used in synthetic chemistry.
Uniqueness
Tricyclo[1422
特性
CAS番号 |
5698-88-4 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC名 |
tricyclo[14.2.2.23,6]docosa-1(18),3(22),4,6(21),16,19-hexaene |
InChI |
InChI=1S/C22H28/c1-2-4-6-8-19-10-14-21(15-11-19)18-22-16-12-20(13-17-22)9-7-5-3-1/h10-17H,1-9,18H2 |
InChIキー |
SYHWDGVHTBCZLI-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC2=CC=C(CC3=CC=C(CCCC1)C=C3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)




![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)


![pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11967020.png)
